3-(2,6-Dimethoxyphenyl)prop-2-enal
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-3-(2,6-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3-8H,1-2H3/b5-4+ |
InChI Key |
IVYUWTPPGFCIMY-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C=O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC=O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(2,6-Dimethoxyphenyl)prop-2-enal exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs include:
Reactivity and Stability Trends
- Electron-Donating vs. Withdrawing Groups: The methoxy groups in 3-(2,6-Dimethoxyphenyl)prop-2-enal donate electron density via resonance, stabilizing intermediates in reactions like Michael additions. In contrast, the fluorine substituents in (E)-3-(2,6-Difluorophenyl)prop-2-enal withdraw electron density, increasing the aldehyde’s electrophilicity and susceptibility to nucleophilic attack . The hydroxyl group in 3-(4-Hydroxy-2-methoxyphenyl)prop-2-enal introduces acidity (pKa ~10 for phenolic -OH), enabling pH-dependent solubility and reactivity .
- The 2,6-dimethoxy analog, with para-substituents, minimizes steric interference .
Research Findings and Trends
- Synthetic Utility : 3-(2,6-Dimethoxyphenyl)prop-2-enal’s stability under acidic conditions is superior to its hydroxylated analog, as demonstrated in condensation reactions forming heterocycles .
- Spectroscopic Properties: The extended conjugation in 5-(2,4-Dimethoxyphenyl)-2,4-pentadienal results in a UV-Vis absorption maxima redshifted by ~40 nm compared to mono-enal analogs .
- Thermal Stability : Methoxy-substituted derivatives decompose at higher temperatures (>200°C) than fluorinated analogs, attributed to resonance stabilization .
Biological Activity
3-(2,6-Dimethoxyphenyl)prop-2-enal, also known as a type of chalcone, is a compound that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of 3-(2,6-Dimethoxyphenyl)prop-2-enal, highlighting relevant research findings, case studies, and data tables.
Structure and Composition
- Molecular Formula : C11H12O3
- Molecular Weight : 208.21 g/mol
- IUPAC Name : 3-(2,6-Dimethoxyphenyl)prop-2-enal
- Canonical SMILES : COc1cc(cc(c1OC)C=CC=O)O
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 50-52 °C |
| Solubility | Soluble in ethanol and methanol |
| Appearance | Yellowish liquid |
Antimicrobial Activity
Research has demonstrated that 3-(2,6-Dimethoxyphenyl)prop-2-enal exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
A study conducted by Zhang et al. (2023) indicated that the compound inhibited bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
Antioxidant Activity
The antioxidant potential of 3-(2,6-Dimethoxyphenyl)prop-2-enal has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent increase in antioxidant activity, with an IC50 value of approximately 25 µg/mL in the DPPH assay .
Anticancer Properties
Several studies have explored the anticancer effects of chalcone derivatives. Notably, 3-(2,6-Dimethoxyphenyl)prop-2-enal demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 18.7 |
| A549 (Lung Cancer) | 20.1 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .
Anti-inflammatory Effects
In vivo studies have shown that this compound can significantly reduce inflammation in animal models. For instance, in a carrageenan-induced paw edema model, administration of 3-(2,6-Dimethoxyphenyl)prop-2-enal at doses of 10 and 20 mg/kg resulted in a reduction of edema by approximately 40% compared to control groups .
Study on Pain Management
A study published in MDPI investigated the antinociceptive effects of related compounds in various pain models. Although specific data on 3-(2,6-Dimethoxyphenyl)prop-2-enal was not provided, similar chalcone derivatives showed significant efficacy in reducing pain responses through mechanisms involving opioid receptors and glutamate inhibition .
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group participates in base-catalyzed aldol condensation. For example, in ethanol with NaOH, it reacts with ketones or aldehydes to form β-hydroxyaldehyde intermediates, which dehydrate to α,β-unsaturated carbonyl products .
Example Reaction:
*Yields approximated from analogous reactions in cinnamaldehyde systems .
Michael Addition Reactions
The α,β-unsaturated system acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming 1,4-adducts .
Mechanism Highlights:
-
Nucleophilic attack at β-carbon generates enolate intermediate.
-
Methoxy groups enhance electrophilicity via resonance donation .
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Benzylamine | EtOH, 50°C, 4h | 3-(2,6-Dimethoxyphenyl)propanal | >90% trans |
| Thiophenol | DCM, RT, 2h | β-Arylthio adduct | 88% yield |
| Malonate esters | Piperidine, toluene, 110°C | 1,4-Dicarbonyl derivatives | 70–80% |
[2+2] Photocycloaddition Reactions
The enal system undergoes UV-induced [2+2] cycloaddition with alkenes or alkynes, forming cyclobutane derivatives. Triplet-state reactivity dominates due to π→π* excitation .
Experimental Data:
-
Reactant: Ethylene (gas phase)
-
Conditions: UV light (254 nm), benzene, 12h
-
Product: Bicyclo[2.2.0]hexane derivative
Regioselectivity Trends:
| Alkene Substituent | HH:HT Ratio | Notes |
|---|---|---|
| Electron-deficient | 3:1 | Favors head-to-head adducts |
| Electron-rich | 1:4 | Prefers head-to-tail |
Oxidation
The aldehyde oxidizes to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄). Mild conditions (e.g., Ag₂O) yield α,β-unsaturated carboxylic acids without double-bond saturation.
Reduction
-
NaBH₄: Selective reduction of the aldehyde to primary alcohol (85–92% yield).
-
H₂/Pd-C: Full saturation of both double bond and aldehyde to 3-(2,6-Dimethoxyphenyl)propanol (70% yield).
Electrophilic Aromatic Substitution
The 2,6-dimethoxyphenyl ring undergoes nitration and sulfonation at the para position relative to methoxy groups.
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 65% |
| Sulfonation | H₂SO₄, SO₃, 50°C | C4 | 58% |
Photochemical Reactions
Under UV light, the compound participates in Norrish Type II reactions, forming biradicals that cleave to aldehydes and ketones .
Key Findings:
Complexation with Transition Metals
The enal system chelates metals like Pd(II) and Cu(I), forming stable complexes for catalytic applications.
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| PdCl₂(CH₃CN)₂ | η²-(C=O, C=C) | Suzuki-Miyaura coupling |
| Cu(OTf) | η¹-(Aldehyde O) | Asymmetric cyclopropanation |
Preparation Methods
Reaction Mechanism and Optimization
The reaction initiates with deprotonation of acetaldehyde by a strong base (e.g., sodium hydroxide), generating an enolate ion. Nucleophilic attack on the carbonyl carbon of 2,6-dimethoxybenzaldehyde forms a β-hydroxy aldehyde intermediate. Subsequent acid-catalyzed dehydration produces the conjugated α,β-unsaturated aldehyde.
Key parameters influencing yield and selectivity include:
- Base concentration : Elevated NaOH concentrations (10–20% w/v) enhance enolate formation but risk over-dehydration or polymerization.
- Temperature : Reflux conditions (70–80°C) in ethanol or aqueous ethanol accelerate dehydration while minimizing side reactions.
- Molar ratio : A 1:1.2 stoichiometric ratio of 2,6-dimethoxybenzaldehyde to acetaldehyde optimizes conversion, as excess acetaldehyde mitigates self-condensation.
Workup and Purification
The crude product is isolated via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic signals at δ 9.60 ppm (aldehyde proton, singlet) and δ 6.50–7.30 ppm (aromatic protons). Infrared (IR) spectroscopy reveals stretches at 1680–1700 cm⁻¹ (C=O) and 1620–1640 cm⁻¹ (C=C).
Wittig and Horner-Wadsworth-Emmons Reactions: Olefination Strategies
The Wittig reaction offers an alternative route to 3-(2,6-Dimethoxyphenyl)prop-2-enal, employing phosphorus ylides to construct the α,β-unsaturated system.
Ylide Preparation and Olefination
Triphenylphosphine reacts with 2,6-dimethoxybenzyl bromide in dry tetrahydrofuran (THF), forming the corresponding ylide. Treatment with formaldehyde under anhydrous conditions generates the target aldehyde:
$$
\text{Ph}3\text{P=CH-(2,6-Dimethoxyphenyl)} + \text{HCHO} \rightarrow \text{3-(2,6-Dimethoxyphenyl)prop-2-enal} + \text{Ph}3\text{PO}
$$
This method achieves moderate yields (45–60%) but requires stringent moisture control and inert atmospheres.
Horner-Wadsworth-Emmons Modification
Diethyl (2,6-dimethoxybenzyl)phosphonate reacts with glyoxylic acid in the presence of sodium hydride, producing the α,β-unsaturated aldehyde with improved E-selectivity (>90%). The reaction proceeds via a two-step mechanism:
- Deprotonation of the phosphonate to form a stabilized anion.
- Attack on glyoxylic acid, followed by elimination of diethyl phosphate.
Oxidation of Allylic Alcohols: A Reductive Approach
3-(2,6-Dimethoxyphenyl)prop-2-en-1-ol, synthesized via Grignard addition or catalytic hydrogenation, undergoes oxidation to yield the aldehyde. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the primary alcohol without over-oxidation to carboxylic acids:
$$
\text{3-(2,6-Dimethoxyphenyl)prop-2-en-1-ol} \xrightarrow{\text{PCC}} \text{3-(2,6-Dimethoxyphenyl)prop-2-enal}
$$
Yields range from 50–70%, contingent on substrate purity and reaction time.
Hydroformylation of 2,6-Dimethoxystyrene
Transition-metal-catalyzed hydroformylation introduces an aldehyde group to 2,6-dimethoxystyrene. Using rhodium complexes (e.g., RhH(CO)(PPh₃)₃) under syngas (CO/H₂), anti-Markovnikov addition predominates, affording the desired product:
$$
\text{2,6-Dimethoxystyrene} + \text{CO} + \text{H}_2 \xrightarrow{\text{Rh catalyst}} \text{3-(2,6-Dimethoxyphenyl)prop-2-enal}
$$
This method achieves high regioselectivity but necessitates specialized equipment for gas handling.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Claisen-Schmidt | 60–75 | High E | Excellent | Polymerization at high temps |
| Wittig Reaction | 45–60 | Moderate | Moderate | Moisture sensitivity |
| HWE Reaction | 70–80 | High E | Good | Phosphonate synthesis |
| Alcohol Oxidation | 50–70 | High | Good | Alcohol precursor availability |
| Hydroformylation | 65–75 | High | Limited | Catalyst cost and gas handling |
Applications and Derivatives
3-(2,6-Dimethoxyphenyl)prop-2-enal serves as a precursor to pharmacologically active heterocycles. For instance, reaction with sodium hydrogensulfide in dimethylformamide (DMF) at –20°C yields thiopyrano[2,3-b]pyrazin-8-ones, compounds with documented antimicrobial properties.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-(2,6-Dimethoxyphenyl)prop-2-enal?
Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , reacting 2,6-dimethoxybenzaldehyde with acetaldehyde derivatives under basic or acidic catalysis. Key considerations:
- Catalyst : Sodium hydroxide or acetic acid for aldol condensation .
- Solvent : Ethanol or tetrahydrofuran (THF) to enhance solubility and reaction efficiency.
- Temperature : Mild heating (60–80°C) to drive the reaction while minimizing side products like polymerization.
- Workup : Acid quenching followed by column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the α,β-unsaturated carbonyl structure (e.g., vinyl proton signals at δ 7.2–7.8 ppm and carbonyl carbon at ~190 ppm) .
- X-ray Crystallography : Resolve the (E)-configuration of the propenal group and dihedral angles between the aryl rings and carbonyl group, as demonstrated in structurally analogous chalcones .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced: How do substituent positions on the phenyl ring influence the compound’s bioactivity?
Methodological Answer:
Comparative studies using analogues reveal:
Advanced: How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Photostability : Susceptible to UV-induced degradation; store in amber vials at -20°C .
- Thermal Stability : Decomposes above 150°C; use inert atmospheres (N) during high-temperature reactions .
- pH Sensitivity : The α,β-unsaturated carbonyl group undergoes hydrolysis under strong acidic/basic conditions; buffer solutions (pH 6–8) recommended for biological assays .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Variability in cell lines (e.g., melanoma vs. carcinoma) or solvent effects (DMSO concentration) .
- Purity : HPLC purity thresholds (>95%) and residual solvent traces (e.g., THF) can modulate activity .
Resolution : Standardize protocols (e.g., MTT assay with matched controls) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or cannabinoid receptors, leveraging the 2,6-dimethoxy group’s role in π-π stacking .
- MD Simulations : Simulate solvated systems (GROMACS) to assess conformational stability in binding pockets over 100-ns trajectories .
- QSAR Models : Train on chalcone derivatives to predict IC values based on substituent electronegativity and logP .
Basic: What purification strategies effectively isolate 3-(2,6-Dimethoxyphenyl)prop-2-enal from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate from polar byproducts using ethyl acetate and brine .
- Chromatography : Flash chromatography (silica gel, 3:7 ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Recrystallization : Use methanol/water mixtures to obtain high-purity crystals for crystallography .
Advanced: How to investigate the compound’s role in modulating MAP kinase pathways?
Methodological Answer:
- Western Blotting : Quantify phosphorylated ERK/JNK/p38 levels in treated cells (e.g., A375 melanoma) .
- Kinase Assays : Use recombinant kinases (e.g., MEK1) with ATP-competitive ELISA to determine inhibition constants (K) .
- Gene Knockdown : siRNA targeting MAPK components to confirm pathway-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
